![molecular formula C8H15NO2 B14567293 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-, cis- CAS No. 61709-95-3](/img/structure/B14567293.png)
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-, cis-
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Overview
Description
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-, cis- is a heterocyclic compound that features a fused ring system combining pyran and oxazepine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-, cis- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might involve the use of dipicolinic acid as a starting material, followed by dehydration, ammonolysis, and cyclization reactions . The reaction conditions often require specific temperatures and pressures to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing techniques can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-, cis- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially useful properties .
Scientific Research Applications
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-, cis- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-, cis- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. For instance, the compound might inhibit certain enzymes or receptors, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocycles with fused ring systems, such as:
- Pyrano[3,2-c]quinolones
- Furo[3,2-c]quinolones
- Pyrano[2,3-d]pyrimidinone
- Pyrano[2,3-c]pyrazole
Uniqueness
What sets 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-, cis- apart is its specific ring fusion and stereochemistry, which confer unique chemical and biological properties.
Properties
CAS No. |
61709-95-3 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(5aS,9aR)-3,4,5,5a,6,7,8,9a-octahydro-2H-pyrano[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C8H15NO2/c1-2-7-6-9-3-5-11-8(7)10-4-1/h7-9H,1-6H2/t7-,8+/m0/s1 |
InChI Key |
ICSNJVMDNCNICU-JGVFFNPUSA-N |
Isomeric SMILES |
C1C[C@H]2CNCCO[C@H]2OC1 |
Canonical SMILES |
C1CC2CNCCOC2OC1 |
Origin of Product |
United States |
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